molecular formula C15H19NO5 B11837797 (3R,4S)-1-(4-methoxybenzyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 1245645-92-4

(3R,4S)-1-(4-methoxybenzyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B11837797
CAS No.: 1245645-92-4
M. Wt: 293.31 g/mol
InChI Key: OXYAGCGUZQOARP-QWHCGFSZSA-N
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Description

(3R,4S)-1-(4-methoxybenzyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with a methoxybenzyl group and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-(4-methoxybenzyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a methoxybenzyl halide.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced through an esterification reaction using methanol and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-(4-methoxybenzyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the methoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxybenzyl halide in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,4S)-1-(4-methoxybenzyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4S)-1-(4-methoxybenzyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit an enzyme by blocking its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-1-(4-methoxybenzyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid: Unique due to its specific substitution pattern on the pyrrolidine ring.

    1-(4-methoxybenzyl)pyrrolidine-3-carboxylic acid: Lacks the methoxycarbonyl group.

    4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid: Lacks the methoxybenzyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1245645-92-4

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

(3R,4S)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H19NO5/c1-20-11-5-3-10(4-6-11)7-16-8-12(14(17)18)13(9-16)15(19)21-2/h3-6,12-13H,7-9H2,1-2H3,(H,17,18)/t12-,13+/m0/s1

InChI Key

OXYAGCGUZQOARP-QWHCGFSZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C[C@@H]([C@@H](C2)C(=O)OC)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(C(C2)C(=O)OC)C(=O)O

Origin of Product

United States

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